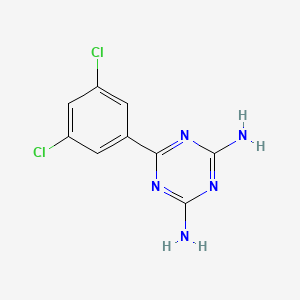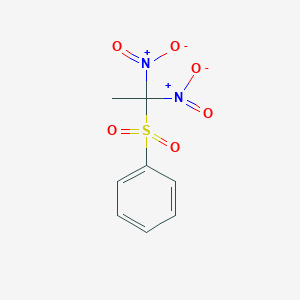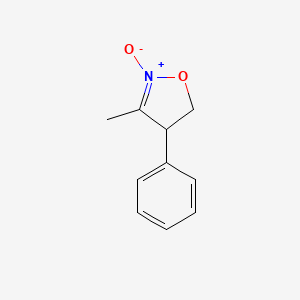![molecular formula C9H10N2 B14608063 2,7-Dimethylpyrazolo[1,5-a]pyridine CAS No. 60705-36-4](/img/structure/B14608063.png)
2,7-Dimethylpyrazolo[1,5-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dimethylpyrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of pyrazolopyridines This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethylpyrazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-2,7-dimethylpyrazole with β-dicarbonyl compounds under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process involves optimizing reaction parameters such as temperature, solvent, and catalyst to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Dimethylpyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenation using N-bromosuccinimide or alkylation using alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of pyrazolopyridine oxides.
Reduction: Formation of reduced pyrazolopyridine derivatives.
Substitution: Formation of halogenated or alkylated pyrazolopyridine derivatives.
Applications De Recherche Scientifique
2,7-Dimethylpyrazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and sensors
Mécanisme D'action
The mechanism of action of 2,7-Dimethylpyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .
Comparaison Avec Des Composés Similaires
2,7-Dimethylpyrazolo[1,5-a]pyridine can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds have a similar fused ring system but differ in the presence of a pyrimidine ring instead of a pyridine ring.
Imidazo[1,5-a]pyridines: These compounds have an imidazole ring fused with a pyridine ring.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
60705-36-4 |
|---|---|
Formule moléculaire |
C9H10N2 |
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
2,7-dimethylpyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C9H10N2/c1-7-6-9-5-3-4-8(2)11(9)10-7/h3-6H,1-2H3 |
Clé InChI |
BVDFHHRFRQUOKU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC2=CC(=NN12)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


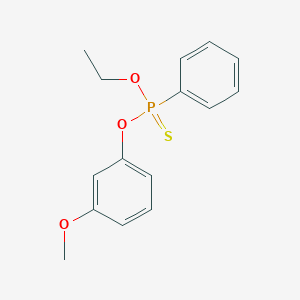
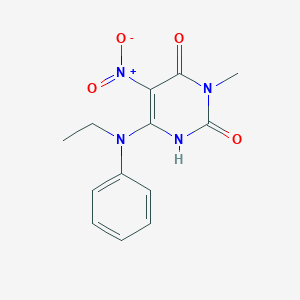

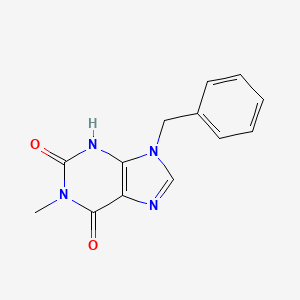
![4,10-Dibromobicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene](/img/structure/B14608001.png)



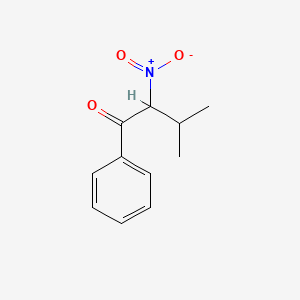
![1,3,5-Trimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14608021.png)

